1,1-Bis(2-pyridyl)ethane

Dye-Sensitized Solar Cells Copper Redox Shuttle Photovoltaic Efficiency

1,1-Bis(2-pyridyl)ethane (bpye) is a bidentate, nitrogen-donor ligand featuring two 2-pyridyl groups attached to a single ethane carbon, giving it a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. This structural arrangement creates a six-membered chelate ring upon metal coordination, offering distinct steric and electronic properties compared to more common ligands like 2,2′-bipyridine.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8661296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(2-pyridyl)ethane
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=CC=CC=N2
InChIInChI=1S/C12H12N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-10H,1H3
InChIKeyCHWJBMPGMPUBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(2-pyridyl)ethane (CAS 29280-41-9): A Specialized Bidentate Ligand for High-Performance Copper-Based Redox Mediators


1,1-Bis(2-pyridyl)ethane (bpye) is a bidentate, nitrogen-donor ligand featuring two 2-pyridyl groups attached to a single ethane carbon, giving it a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol . This structural arrangement creates a six-membered chelate ring upon metal coordination, offering distinct steric and electronic properties compared to more common ligands like 2,2′-bipyridine. Its primary demonstrated application is as the ligand scaffold for the copper(I/II) redox couple [Cu(bpye)2]+/2+, which has been optimized for use in liquid dye-sensitized solar cells (DSSCs), achieving record efficiencies for copper-based redox systems [1].

Why Generic Bipyridine or Phenanthroline Ligands Cannot Replicate the Performance of 1,1-Bis(2-pyridyl)ethane in DSSC Redox Couples


Generic substitution with classic ligands like 2,2′-bipyridine (bpy) or 1,10-phenanthroline fails because the ethylene bridge in 1,1-bis(2-pyridyl)ethane creates a distinct chelate ring size and flexibility that optimizes the copper complex's redox potential and electron self-exchange kinetics for dye-sensitized solar cell (DSSC) applications [1]. This is demonstrated by the stark performance difference between the [Cu(bpye)2]+/2+ system and the reference [Co(bpy)3]2+/3+ system, where the former resolves critical charge-transport limitations and achieves superior power conversion efficiency. The following quantitative evidence establishes the specific, verifiable advantages that make 1,1-bis(2-pyridyl)ethane the ligand of choice for high-voltage, high-efficiency copper-based DSSC electrolytes.

Quantitative Differentiation of 1,1-Bis(2-pyridyl)ethane in DSSC Redox Mediators: Efficiency, Energetics, and Charge Transport


Record Power Conversion Efficiency for Copper-Based Redox Couples in Liquid DSSCs

The [Cu(bpye)2]+/2+ redox couple, based on the 1,1-bis(2-pyridyl)ethane ligand, delivers a power conversion efficiency (PCE) of 9.0% under full 1 sun illumination (AM 1.5G), which is 1.4 absolute percentage points higher than the 7.6% PCE of the reference [Co(bpy)3]2+/3+ couple measured under equivalent device conditions [1]. At 0.5 sun, the Cu-bpye device achieves 9.9% efficiency. This 9.0% PCE represents a record for copper complex-based redox systems in liquid DSSCs.

Dye-Sensitized Solar Cells Copper Redox Shuttle Photovoltaic Efficiency

Optimized Redox Potential Enabling Higher Open-Circuit Voltage

The redox potential of [Cu(bpye)2]+/2+ is 0.59 V vs. NHE (Normal Hydrogen Electrode), measured by cyclic voltammetry. This is 30 mV more positive than the 0.56 V vs. NHE recorded for the standard [Co(bpy)3]2+/3+ couple [1]. This 30 mV shift directly contributes to the 37 mV higher open-circuit voltage (VOC) observed for the Cu-bpye device (904 mV vs. 867 mV) and represents a favorable adjustment of the driving force for dye regeneration.

Redox Potential Cyclic Voltammetry DSSC Photovoltage

Superior Electrolyte Charge Transport with No Detectable Diffusion Resistance

Electrochemical impedance spectroscopy (EIS) reveals that DSSC devices based on [Cu(bpye)2]+/2+ exhibit no identifiable electrolyte diffusion resistance at low frequencies, in stark contrast to the [Co(bpy)3]2+/3+ reference system, which shows a distinct electrolyte resistance of 17 Ω [1]. This indicates that charge-transport limitations, a known drawback of cobalt complex-based electrolytes, are effectively resolved by the copper-bpye system.

Electrochemical Impedance Spectroscopy Charge Transport Electrolyte Resistance

Extended Electron Lifetime Indicating Reduced Recombination Losses

Devices based on the [Cu(bpye)2]+/2+ redox couple display a considerably longer electron lifetime compared to those based on [Co(bpy)3]2+/3+ when analyzed via photovoltage decay measurements, as plotted against the pseudo-Fermi level to account for redox potential differences [1]. This finding is corroborated by the higher charge-transfer resistance at the TiO2/dye/electrolyte interface for the Cu system (44 Ω) versus the Co system (35 Ω), which is consistent with suppressed recombination.

Electron Lifetime Recombination Photovoltage Decay

Application Scenarios Where 1,1-Bis(2-pyridyl)ethane-Based Redox Couples Provide the Strongest Procurement Case


High-Efficiency Liquid Dye-Sensitized Solar Cells (DSSCs) for Outdoor and Indoor Photovoltaics

The [Cu(bpye)2]+/2+ redox couple is the premier choice for liquid DSSC electrolytes targeting maximum power conversion efficiency under both full-sun (9.0% at 1 sun) and low-light (9.9% at 0.5 sun) conditions [1]. Its record-setting efficiency for copper-based systems, combined with the elimination of electrolyte mass-transport resistance, makes 1,1-bis(2-pyridyl)ethane the enabling ligand for research groups and manufacturers aiming to push DSSC performance beyond the limits of conventional cobalt systems.

High-Voltage Photovoltaic Devices Requiring Optimized Redox Energetics

With a redox potential of 0.59 V vs. NHE, which is 30 mV more positive than the [Co(bpy)3]2+/3+ reference, the bpye-copper couple is uniquely positioned to deliver open-circuit voltages exceeding 900 mV in properly optimized devices [1]. This makes it the ligand of choice for tandem DSSC architectures, indoor energy harvesting applications where photovoltage is critical, and any device platform where maximizing VOC from a single-junction DSSC is a primary objective.

Fundamental Studies on Charge Recombination and Electron Self-Exchange Kinetics

The dramatically longer electron lifetime and suppressed recombination losses observed for [Cu(bpye)2]+/2+ relative to [Co(bpy)3]2+/3+ [1] establish this compound as a model system for fundamental investigations into interfacial charge-transfer dynamics. Researchers studying the structure-property relationships governing DSSC recombination losses will find the 1,1-bis(2-pyridyl)ethane ligand scaffold essential for constructing high-performance copper complexes that decouple transport from recombination.

Development of Next-Generation Copper-Based Hole Transport Materials

The favorable electron self-exchange rates and redox behavior of [Cu(bpye)2]+/2+ [1] suggest that 1,1-bis(2-pyridyl)ethane is a promising building block for solid-state hole conductors in DSSCs and perovskite solar cells. Procurement of the ligand is justified for material science programs seeking to translate the liquid-electrolyte performance gains into all-solid-state device architectures.

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